molecular formula C12H11BrO3 B1608124 7-(3-Bromopropoxy)-chromen-2-one CAS No. 69150-28-3

7-(3-Bromopropoxy)-chromen-2-one

Cat. No.: B1608124
CAS No.: 69150-28-3
M. Wt: 283.12 g/mol
InChI Key: ASDNDKTVOWYXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromopropoxy)-chromen-2-one typically involves the reaction of 7-hydroxychromen-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Bromopropoxy)-chromen-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The chromenone core can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

7-(3-Bromopropoxy)-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-Bromopropoxy)-chromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromopropoxy group can facilitate binding to specific molecular targets, while the chromenone core may contribute to the overall biological activity through interactions with cellular pathways.

Comparison with Similar Compounds

  • 7-(2-Bromopropoxy)-chromen-2-one
  • 7-(4-Bromopropoxy)-chromen-2-one
  • 7-(3-Chloropropoxy)-chromen-2-one

Comparison: 7-(3-Bromopropoxy)-chromen-2-one is unique due to the specific positioning of the bromopropoxy group, which can influence its reactivity and biological activity

Properties

IUPAC Name

7-(3-bromopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c13-6-1-7-15-10-4-2-9-3-5-12(14)16-11(9)8-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNDKTVOWYXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373756
Record name 7-(3-bromo-propoxy)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69150-28-3
Record name 7-(3-bromo-propoxy)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Bromopropoxy)-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-(3-Bromopropoxy)-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-(3-Bromopropoxy)-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-(3-Bromopropoxy)-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-(3-Bromopropoxy)-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-(3-Bromopropoxy)-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.